4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 299441-96-6
VCID: VC3767254
InChI: InChI=1S/C16H15ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
SMILES: CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl
Molecular Formula: C16H15ClO3
Molecular Weight: 290.74 g/mol

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

CAS No.: 299441-96-6

Cat. No.: VC3767254

Molecular Formula: C16H15ClO3

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde - 299441-96-6

Specification

CAS No. 299441-96-6
Molecular Formula C16H15ClO3
Molecular Weight 290.74 g/mol
IUPAC Name 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Standard InChI InChI=1S/C16H15ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
Standard InChI Key RKDKWRMABXGUPQ-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl
Canonical SMILES CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl

Introduction

PropertyValue
Chemical Name4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Molecular FormulaC16H15ClO3
CAS Registry Number299441-96-6
Molecular Weight288.75 g/mol
StructureBenzaldehyde with ethoxy at 3-position and (4-chlorobenzyl)oxy at 4-position

This compound's structure incorporates several functional groups that contribute to its chemical behavior: the reactive aldehyde group serves as a site for nucleophilic additions, while the ethoxy and chlorobenzyl ether groups influence its physical properties and potential for further chemical modifications.

CompoundDifference from Target CompoundPotential Impact
3-Ethoxy-4-[(4-Fluorobenzyl)Oxy]BenzaldehydeContains fluorine instead of chlorineAltered electronegativity and potential bioactivity
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehydeContains methyl group instead of chlorineDifferent electronic and steric properties
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehydeContains bromine and methoxy instead of ethoxyEnhanced reactivity at aromatic ring positions

These structural variations can significantly influence physical properties, chemical reactivity, and potential biological activities among these related compounds.

Synthesis Methods

The preparation of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves multiple synthetic steps, each requiring specific reaction conditions to achieve optimal yields and purity.

General Synthetic Approaches

The synthesis generally utilizes ethoxybenzaldehyde derivatives as starting materials, with subsequent modifications to introduce the chlorobenzyl group. Based on similar compound synthesis methods, typical synthetic routes may include:

  • Starting with a suitably substituted 3-ethoxybenzaldehyde

  • Performing an etherification reaction with 4-chlorobenzyl alcohol or 4-chlorobenzyl halide

  • Conducting the reaction in the presence of appropriate bases and catalysts

  • Purifying the final product through recrystallization or chromatographic techniques

Reaction Conditions and Parameters

The synthesis typically requires specific reaction conditions:

Table 3: Typical Reaction Parameters

ParameterTypical Conditions
BaseSodium hydroxide or potassium carbonate
CatalystPalladium on carbon or other transition metal catalysts
SolventToluene, ethanol, or DMF
TemperatureOften reflux conditions (80-120°C)
Reaction Time6-24 hours depending on conditions

The reaction parameters must be carefully controlled to maximize yield and minimize side reactions. For example, the etherification step often requires anhydrous conditions to prevent hydrolysis of reactive intermediates.

Chemical Reactivity

The chemical behavior of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is primarily dictated by its functional groups, with the aldehyde group being particularly reactive toward various transformations.

Types of Reactions

This compound can participate in several reaction types:

  • Oxidation reactions: The aldehyde group can be oxidized to a carboxylic acid

  • Reduction reactions: The aldehyde can be reduced to a primary alcohol

  • Nucleophilic addition reactions: The carbonyl group can undergo addition with various nucleophiles

  • Substitution reactions: The chlorobenzyl group can participate in nucleophilic substitution processes

Reaction Products and Applications

The versatile reactivity pattern enables the generation of various derivatives with potential synthetic utility:

Table 4: Major Reaction Products

Reaction TypeMajor ProductPotential Applications
Oxidation4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acidPrecursor for pharmaceutical intermediates
Reduction4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcoholBuilding block for more complex structures
Nucleophilic AdditionVarious adducts (imines, oximes, etc.)Synthesis of bioactive compounds
CondensationChalcones, cinnamaldehydesPrecursors for heterocyclic synthesis

These reactions make 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde valuable as an intermediate in organic synthesis for creating more complex molecular architectures.

Biological Activity

Research suggests that 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and structurally similar compounds may possess significant biological activities, particularly antimicrobial and potential anticancer properties.

Antimicrobial Properties

Studies indicate that benzaldehyde derivatives containing halogenated substituents often exhibit antimicrobial activity. The presence of the chlorine atom in 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde may enhance its potential against various bacterial strains. Research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with the electron-withdrawing properties of chlorine potentially enhancing antimicrobial efficacy.

These structure-activity relationships suggest that 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde may serve as a valuable scaffold for developing new bioactive compounds with tailored properties.

Applications in Research and Industry

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde finds applications across multiple domains due to its reactive functional groups and potential biological activities.

Synthetic Applications

In organic synthesis, this compound serves as:

  • An intermediate in multistep syntheses of more complex molecules

  • A building block for constructing libraries of related compounds for structure-activity relationship studies

  • A precursor for heterocyclic compound synthesis through condensation reactions

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives are being explored for:

  • Development of new antimicrobial agents, particularly against resistant strains

  • Investigation of potential anticancer compounds

  • Creation of enzyme inhibitors targeting specific biological pathways

The unique combination of functional groups in 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde allows for selective modifications, making it valuable in medicinal chemistry for creating tailored bioactive molecules.

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